molecular formula C19H17NO5S B280953 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide

カタログ番号 B280953
分子量: 371.4 g/mol
InChIキー: RCZCFVIMBGESDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is overexpressed in various types of cancer, making it a promising target for cancer therapy.

作用機序

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide binds to the ATP-binding site of TOPK and inhibits its kinase activity. TOPK is involved in several cellular processes, including cell cycle regulation, DNA damage response, and cell migration. Inhibition of TOPK by 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide leads to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide also inhibits the phosphorylation of AKT and ERK, which are downstream targets of TOPK.
Biochemical and physiological effects:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits cell migration and invasion in vitro. In animal models of cancer, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to inhibit tumor growth and metastasis. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a potent and selective inhibitor of TOPK kinase activity, making it a valuable tool for studying the biological functions of TOPK. However, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has not been extensively studied in non-cancer cells or in vivo models of non-cancer diseases. In addition, the mechanism of action of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is not fully understood, and further research is needed to elucidate its downstream targets and signaling pathways.

将来の方向性

Future research on 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide could focus on the following areas:
1. Combination therapy: 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to enhance the anti-tumor effects of chemotherapy drugs. Further studies could investigate the potential of combining 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide with other anti-cancer agents to improve therapeutic outcomes.
2. Non-cancer diseases: The role of TOPK in non-cancer diseases such as inflammation and autoimmune disorders is not well understood. Further research could explore the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in these areas.
3. Drug resistance: Resistance to chemotherapy drugs is a major obstacle in cancer treatment. Further studies could investigate the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in overcoming drug resistance in cancer cells.
4. Toxicity: The toxicity profile of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in animal models and humans is not well understood. Further studies could investigate the potential toxicity of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and identify any potential side effects.
Conclusion:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a promising small molecule inhibitor of TOPK kinase activity with potent anti-tumor activity in various cancer cell lines and animal models of cancer. Further research is needed to fully understand its mechanism of action, downstream targets, and potential applications in combination therapy and non-cancer diseases.

合成法

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in high yield and purity.

科学的研究の応用

4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It inhibits TOPK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has also been shown to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin. In addition, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has demonstrated efficacy in animal models of cancer, including breast cancer, lung cancer, and melanoma.

特性

分子式

C19H17NO5S

分子量

371.4 g/mol

IUPAC名

4-methoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H17NO5S/c1-24-13-6-8-14(9-7-13)26(22,23)20-12-5-10-17-15(11-12)19-16(21)3-2-4-18(19)25-17/h5-11,20H,2-4H2,1H3

InChIキー

RCZCFVIMBGESDL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4

正規SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。